Bienvenue dans la boutique en ligne BenchChem!

XYD129

PROTAC CBP/p300 Acute Myeloid Leukemia

XYD129 is a catalytic CBP/p300 degrader, not an occupancy inhibitor. It depletes target proteins via UPS, delivering superior AML cell growth suppression (MOLM-16 IC50=7.4 nM) and in vivo tumor inhibition (TGI=60%) compared to inhibitors like CCS1477 or GNE-049. Unlike VHL-based dCBP-1, XYD129 recruits CRBN, altering degradation kinetics and resistance profiles. Essential for validating degradation-dependent anti-leukemic hypotheses and benchmarking residual protein activity.

Molecular Formula C41H39FN8O9
Molecular Weight 806.8 g/mol
Cat. No. B15541841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXYD129
Molecular FormulaC41H39FN8O9
Molecular Weight806.8 g/mol
Structural Identifiers
InChIInChI=1S/C41H39FN8O9/c1-22(52)32-17-28(38(55)46-30-15-23(20-51)14-27(37(30)42)24-18-45-48(2)19-24)33-16-25(10-13-49(32)33)59-21-35(54)44-12-4-3-11-43-29-7-5-6-26-36(29)41(58)50(40(26)57)31-8-9-34(53)47-39(31)56/h5-7,10,13-19,31,43,51H,3-4,8-9,11-12,20-21H2,1-2H3,(H,44,54)(H,46,55)(H,47,53,56)
InChIKeyIQZLAXNGIATBBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

XYD129: A Quantitatively Differentiated CBP/p300 PROTAC Degrader for Acute Myeloid Leukemia Research Procurement


XYD129 (compound 11c) is a proteolysis-targeting chimera (PROTAC) designed as a CBP/p300 degrader [1]. Engineered by conjugating a CBP/p300-targeting ligand (Y08207) with a cereblon (CRBN) E3 ligase-recruiting moiety via an optimized linker, XYD129 operates through a degradation-based mechanism distinct from traditional occupancy-driven inhibitors [2]. It induces the formation of a stable ternary complex (CBP/p300—PROTAC—CRBN) and promotes ubiquitin-proteasome system (UPS)-dependent protein degradation [3]. This compound has been evaluated primarily in acute myeloid leukemia (AML) models [1]. Its chemical structure is defined by a molecular formula of C₄₁H₃₉FN₈O₉ and a molecular weight of 806.8 g/mol .

XYD129 Procurement Rationale: Why Not All CBP/p300 Modulators Are Interchangeable


Simple substitution of XYD129 with a standard CBP/p300 bromodomain inhibitor or an alternative PROTAC degrader introduces significant experimental risk. XYD129 is not an occupancy-based inhibitor; it is a catalytic degrader that achieves near-complete depletion of target proteins, a mechanism of action (MOA) that cannot be replicated by inhibitors like CCS1477 or GNE-049 [1]. Furthermore, PROTAC activity is highly sensitive to the ternary complex geometry dictated by linker composition and E3 ligase engagement [2]. Unlike the dCBP-1 degrader, which relies on a von Hippel-Lindau (VHL) E3 ligase ligand, XYD129 recruits CRBN. This difference fundamentally alters degradation kinetics, cell line selectivity, and resistance profiles [3]. Consequently, in-class substitution without empirical validation may lead to incomplete target ablation, divergent downstream transcriptional effects, and ultimately, irreproducible or misinterpreted functional data.

XYD129 Quantitative Comparative Evidence: Procurement Decision Matrix


AML Cell Proliferation: Quantified Superiority of XYD129 over Parental Inhibitor Y08207

XYD129 demonstrates a profound enhancement in anti-proliferative activity compared to its parental small-molecule inhibitor, compound 5 (Y08207). This head-to-head comparison in AML cell lines quantifies the functional advantage conferred by the PROTAC degradation mechanism over simple target inhibition [1][2].

PROTAC CBP/p300 Acute Myeloid Leukemia

In Vivo Tumor Growth Inhibition: Quantified Superiority of XYD129 over Parental Inhibitor Y08207

In a direct head-to-head in vivo evaluation, XYD129 achieved a tumor growth inhibition (TGI) rate of 60% in a MOLM-16 AML xenograft model. This level of in vivo efficacy was not observed with the parental CBP/p300 inhibitor, compound 5 (Y08207), demonstrating a clear functional advantage for the PROTAC degrader in a disease-relevant animal model [1][2].

Xenograft PROTAC Efficacy

CBP/p300 Degradation Activity: Comparative Assessment with Other PROTAC Degraders

XYD129 exhibits potent and near-complete degradation of CBP and p300 proteins. Treatment of MOLM-16 cells with 1000 nM XYD129 for 24 hours results in almost total depletion of both CBP and p300 proteins . In comparison to the VHL-based degrader dCBP-1, which achieves CBP degradation within 2 hours [1], XYD129 represents a CRBN-based alternative with distinct kinetic and pharmacological properties.

Target Engagement Degradation Kinetics PROTAC

XYD129 Application Scenarios: Maximizing Research Utility and Procurement ROI


Validation of CBP/p300 as a Therapeutic Target in Acute Myeloid Leukemia (AML) via Degradation

Given its direct, quantified superiority over the parental inhibitor in suppressing AML cell line growth and inhibiting tumor progression in vivo [1][2], XYD129 is the optimal tool for validating the therapeutic hypothesis that degradation of CBP/p300, rather than mere inhibition, is required for robust anti-leukemic activity. Use XYD129 in proliferation assays (e.g., MOLM-16 cells) and MOLM-16 xenograft models to establish the functional dependency of AML on CBP/p300 scaffolding functions [1][2].

Investigating Resistance Mechanisms to CBP/p300 Inhibitors

Researchers can employ XYD129 to determine if resistance to conventional CBP/p300 bromodomain or HAT inhibitors can be overcome by a degradation-based strategy. The well-documented, near-complete depletion of CBP and p300 by XYD129 [1] provides a benchmark against which partial inhibition by compounds like CCS1477 can be compared, revealing the functional consequences of residual protein activity [2].

Comparative Analysis of CRBN- vs. VHL-Dependent Degradation Pathways

As a validated CRBN-recruiting PROTAC [1], XYD129 is an essential reagent for studies comparing the biological outcomes of CBP/p300 degradation via different E3 ligases. Pair XYD129 with a VHL-based CBP/p300 degrader (e.g., dCBP-1) in matched cellular systems to dissect E3 ligase-dependent differences in degradation kinetics, neosubstrate effects, and overall anti-cancer efficacy [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for XYD129

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.